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Compound of Interest

Compound Name: (R,R)-i-Pr-DUPHOS

Cat. No.: B1280406 Get Quote

CAS Number: 136705-65-2

This technical guide provides an in-depth overview of the chiral phosphine ligand (R,R)-i-Pr-
DUPHOS, a cornerstone in the field of asymmetric catalysis. Aimed at researchers, scientists,

and professionals in drug development, this document details the ligand's properties,

applications, and the experimental protocols for its use, with a focus on rhodium-catalyzed

asymmetric hydrogenation reactions.

Core Properties and Specifications
(R,R)-i-Pr-DUPHOS, chemically known as 1,2-Bis((2R,5R)-2,5-

diisopropylphospholano)benzene, is a highly effective C₂-symmetric chiral diphosphine ligand.

Its rigid phospholane rings and the stereogenic centers on the phosphorus atoms create a well-

defined and highly effective chiral environment for a metal catalyst.
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Property Value

CAS Number 136705-65-2

Molecular Formula C₂₆H₄₄P₂

Molecular Weight 418.58 g/mol

Appearance White crystalline solid

Melting Point 40 °C

Solubility
Soluble in many organic solvents, insoluble in

water.

Optical Rotation [α]²⁰/D +103°, c = 1 in chloroform

Applications in Asymmetric Catalysis
(R,R)-i-Pr-DUPHOS is renowned for its exceptional performance in a variety of metal-catalyzed

asymmetric transformations, most notably in rhodium-catalyzed hydrogenations of prochiral

olefins. This ligand system consistently delivers high enantioselectivities and turnover numbers,

making it a valuable tool in the synthesis of chiral molecules, particularly amino acids and other

pharmaceutical intermediates.

Asymmetric Hydrogenation of Enamides
The rhodium complexes of (R,R)-i-Pr-DUPHOS are highly effective for the asymmetric

hydrogenation of α-enamides to produce chiral α-amino acid derivatives. This reaction is a key

step in the synthesis of numerous biologically active compounds.

Table 1: Asymmetric Hydrogenation of α-Enamides with [Rh((R,R)-i-Pr-DUPHOS)(COD)]BF₄
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Substra
te (α-
Enamid
e)

Product Solvent
H₂
Pressur
e (psi)

Temp
(°C)

Time (h)
Convers
ion (%)

ee (%)

Methyl 2-

acetamid

oacrylate

N-Acetyl-

alanine

methyl

ester

MeOH 60 25 1 >99 >99 (R)

Methyl

(Z)-α-

acetamid

ocinnam

ate

N-Acetyl-

phenylala

nine

methyl

ester

MeOH 60 25 1 >99 >99 (R)

N-(1-

Phenylvi

nyl)aceta

mide

N-(1-

Phenylet

hyl)aceta

mide

MeOH 60 25 1 >99 95 (R)

N-(3,4-

dihydron

aphthale

n-1-

yl)aceta

mide

N-

(1,2,3,4-

tetrahydr

onaphtha

len-1-

yl)aceta

mide

MeOH 90 25 12 >99 96 (S)

Data compiled from various sources and are representative. Actual results may vary based on

specific experimental conditions.

Asymmetric Hydrogenation of β-Keto Esters
Ruthenium and rhodium complexes of (R,R)-i-Pr-DUPHOS are also utilized in the asymmetric

hydrogenation of β-keto esters to furnish chiral β-hydroxy esters, which are versatile building

blocks in organic synthesis.

Table 2: Asymmetric Hydrogenation of β-Keto Esters
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Substra
te (β-
Keto
Ester)

Catalyst
System

Solvent
H₂
Pressur
e (atm)

Temp
(°C)

Time (h)
Convers
ion (%)

ee (%)

Methyl

acetoace

tate

[RuCl₂((R

,R)-i-Pr-

DUPHOS

)]₂

MeOH 4 50 12 >95 98 (R)

Ethyl

benzoyla

cetate

[Rh((R,R)

-i-Pr-

DUPHOS

)

(COD)]B

F₄

MeOH 50 25 24 >99 96 (R)

Ethyl 4-

chloroac

etoacetat

e

[RuCl₂((R

,R)-i-Pr-

DUPHOS

)]₂

EtOH 5 60 18 >95 97 (R)

Data compiled from various sources and are representative. Actual results may vary based on

specific experimental conditions.

Experimental Protocols
Preparation of the Catalyst Precursor: [Rh((R,R)-i-Pr-
DUPHOS)(COD)]BF₄
Materials:

[Rh(COD)₂]BF₄ (1 equivalent)

(R,R)-i-Pr-DUPHOS (1.05 equivalents)

Dichloromethane (anhydrous, degassed)

Diethyl ether (anhydrous, degassed)
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Procedure:

Under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)₂]BF₄ in a minimal

amount of dichloromethane in a Schlenk flask.

In a separate Schlenk flask, dissolve (R,R)-i-Pr-DUPHOS in dichloromethane.

Slowly add the (R,R)-i-Pr-DUPHOS solution to the rhodium precursor solution at room

temperature with stirring.

Stir the resulting orange-red solution for 30 minutes.

Remove the solvent under vacuum to obtain a solid.

Wash the solid with diethyl ether and dry under vacuum to yield the catalyst precursor as a

microcrystalline solid.

General Procedure for Asymmetric Hydrogenation of
Methyl (Z)-α-acetamidocinnamate
Materials:

Methyl (Z)-α-acetamidocinnamate (1 equivalent)

[Rh((R,R)-i-Pr-DUPHOS)(COD)]BF₄ (0.01 equivalents, S/C ratio = 100)

Methanol (anhydrous, degassed)

Hydrogen gas (high purity)

Equipment:

High-pressure autoclave or Parr shaker apparatus

Inert gas supply (argon or nitrogen)

Procedure:
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In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with

methyl (Z)-α-acetamidocinnamate and the [Rh((R,R)-i-Pr-DUPHOS)(COD)]BF₄ catalyst.

Add degassed methanol to dissolve the substrate and catalyst.

Seal the glass liner inside the autoclave.

Purge the autoclave with hydrogen gas three times.

Pressurize the autoclave to the desired hydrogen pressure (e.g., 60 psi).

Commence stirring and maintain the reaction at the desired temperature (e.g., 25 °C).

Monitor the reaction progress by analyzing aliquots via TLC, GC, or HPLC.

Upon completion, carefully vent the hydrogen gas and purge the autoclave with inert gas.

Remove the reaction mixture and concentrate it under reduced pressure.

Purify the product by column chromatography on silica gel.

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for an asymmetric hydrogenation

experiment using a (R,R)-i-Pr-DUPHOS-metal complex.

Caption: General workflow for asymmetric hydrogenation.

Catalytic Cycle for Rh-DUPHOS Catalyzed Enamide
Hydrogenation
The following diagram depicts the generally accepted catalytic cycle for the asymmetric

hydrogenation of an enamide catalyzed by a Rh-(R,R)-i-Pr-DUPHOS complex. The

"unsaturated pathway" is shown, which is often considered the dominant mechanism.
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Caption: Rh-DUPHOS catalytic cycle for enamide hydrogenation.

To cite this document: BenchChem. [(R,R)-i-Pr-DUPHOS: A Comprehensive Technical Guide
for Asymmetric Catalysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280406#r-r-i-pr-duphos-cas-number-136705-65-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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